

# Advanced Safety & Quality Profiling: 3-(2,2-Dichloro-1-hydroxyethyl)phenol

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## Compound of Interest

Compound Name: 3-(2,2-Dichloro-1-hydroxyethyl)phenol

Cat. No.: B13423288

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An In-Depth Technical Whitepaper for Drug Development Professionals

## Executive Summary & Compound Identity

In the synthesis and stability profiling of active pharmaceutical ingredients (APIs), particularly sympathomimetic amines like Phenylephrine, the identification and control of reactive degradants is a critical quality attribute (CQA). **3-(2,2-Dichloro-1-hydroxyethyl)phenol**, widely recognized in pharmacopeial contexts as Phenylephrine Impurity 21, is a highly scrutinized process impurity[1].

Unlike benign byproducts, this compound contains a reactive dichloromethyl carbinol moiety. This whitepaper transcends standard 16-section Safety Data Sheet (SDS) templates to provide researchers and analytical scientists with a mechanistic understanding of the compound's reactivity, toxicological hazards, and the self-validating protocols required for its safe handling and quantification[2].

## Structural Causality & Physicochemical Profiling

To understand the handling requirements of **3-(2,2-Dichloro-1-hydroxyethyl)phenol**, one must first analyze how its molecular architecture dictates its physical state and chemical behavior.

## Quantitative Physicochemical Data

The following table summarizes the core quantitative data, contextualized by the structural causality that drives these properties:

Parameter	Specification	Structural Causality & Impact
IUPAC Name	3-(2,2-dichloro-1-hydroxyethyl)phenol	Defines the meta-substituted phenolic core and the halogenated aliphatic side chain[2].
CAS Number	2384164-93-4	Unique regulatory identifier for global chemical inventory tracking[3].
Molecular Formula	C <sub>8</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>2</sub>	Dictates the exact mass and the characteristic isotopic distribution (M, M+2, M+4) in mass spectrometry[4].
Molecular Weight	207.05 g/mol	Facilitates stoichiometric calculations during spike-recovery assays[1].
Physical State	White to off-white solid	High purity manifests as a white solid; yellowing indicates auto-oxidation of the unprotected phenol ring[1].
Solubility	Soluble in MeOH, ACN	The dual hydroxyl groups (phenolic and benzylic) act as strong hydrogen bond donors, ensuring solubility in polar organic solvents[1].

Mechanistic Insight: The intense electron-withdrawing nature of the two chlorine atoms significantly increases the electrophilicity of the adjacent carbon. Furthermore, it increases the acidity of the benzylic hydroxyl proton, making the molecule highly sensitive to alkaline environments.

## Toxicological Mechanisms & Hazard Assessment

Standard safety documentation often lists halogenated impurities simply as "irritants." However, for drug development professionals adhering to ICH M7 guidelines (Assessment and Control of DNA Reactive Impurities), a deeper mechanistic understanding is required.

The primary hazard of **3-(2,2-Dichloro-1-hydroxyethyl)phenol** is its potential to act as a potent alkylating agent. Under physiological conditions or basic pH, the 2,2-dichloro-1-hydroxyethyl group can undergo dehydrochlorination. This elimination reaction, analogous to the well-documented conversion of trichlorfon to the highly toxic dichlorvos[5], yields a transient, highly reactive chloroepoxide or an

-chloro ketone. These electrophilic species can covalently bind to cellular nucleophiles, such as the N7 position of guanine in DNA or thiol groups in cysteine residues, raising significant genotoxicity and skin sensitization concerns.



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Mechanistic pathway of 2,2-dichloro-1-hydroxyethyl group activation and subsequent toxicity.

## Advanced Handling, Storage & Experimental Workflows

To mitigate the inherent risks of this compound, standard operating procedures must be replaced with self-validating systems that prove their own efficacy in real-time.

## Storage Causality

The compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from light. Why? Ambient moisture can trigger slow hydrolysis of the gem-dichloride, while ambient light catalyzes the auto-oxidation of the phenol into quinone-like polymeric degradants.

## Protocol: Electrophile-Targeted Spill Neutralization

Standard alkaline spill kits (e.g., sodium carbonate) are strictly contraindicated. Using a strong base will inadvertently catalyze the formation of the highly reactive chloroepoxide, exacerbating the hazard.

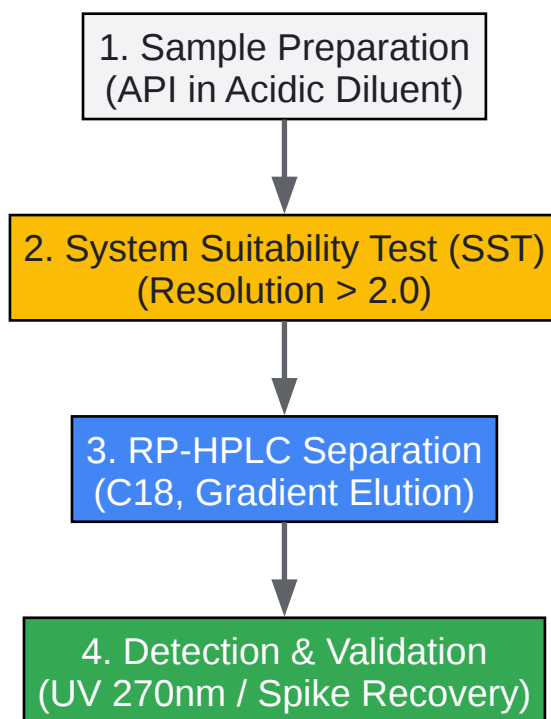
- Step 1: Containment & Quenching: Apply a generous volume of 5% (w/v) Sodium Thiosulfate ( ) solution directly to the spill.
  - Causality: The thiosulfate ion acts as a "soft" nucleophile. It selectively displaces the aliphatic chlorines via an mechanism without deprotonating the hydroxyl group, safely neutralizing the electrophilic center.
- Step 2: Mechanical Removal: Absorb the quenched, aqueous mixture using inert diatomaceous earth and transfer it to a designated halogenated waste container.
- Step 3: Self-Validation (NBP Swab Test): Swab the decontaminated surface and immerse the swab in a 1% 4-(4-nitrobenzyl)pyridine (NBP) indicator solution.
  - Validation Mechanism: NBP reacts with any residual alkylating agents to form a deep purple adduct. If the indicator solution remains colorless, the electrophilic hazard has been successfully and completely neutralized.

## Analytical & Quality Control Protocols

Detecting Impurity 21 within a Phenylephrine API matrix requires a highly specific chromatographic approach. Because the impurity is prone to degradation, the analytical method itself must be designed to preserve the analyte's integrity during the run.

## Protocol: HPLC-UV/MS Profiling of Impurity 21

- Step 1: Sample Preparation: Dissolve the Phenylephrine API in a diluent of 0.1% Formic Acid in Water/Acetonitrile (90:10).
  - Causality: The acidic pH (< 3.0) protonates the benzylic hydroxyl group, stabilizing the 2,2-dichloro-1-hydroxyethyl moiety against base-catalyzed elimination during the autosampler queue[5].
- Step 2: System Suitability Testing (SST): Inject a resolution mixture containing 10 µg/mL Phenylephrine and 1 µg/mL Impurity 21.
  - Self-Validation: The analytical sequence is only permitted to proceed if the chromatographic resolution ( ) between the two peaks is strictly > 2.0. This guarantees the column's theoretical plates are sufficient to prevent co-elution.
- Step 3: Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) with a gradient elution of 0.1% Formic Acid (Mobile Phase A) and Acetonitrile (Mobile Phase B).
- Step 4: Orthogonal Detection: Monitor UV absorbance at 270 nm (optimal for the phenolic chromophore) and confirm identity via Electrospray Ionization Mass Spectrometry (ESI-MS).
  - Causality: ESI-MS in negative mode will yield a characteristic ngcontent-ng-c2699131324="" \_ngghost-ng-c2339441298="" class="inline ng-star-inserted"> ion at m/z 205, accompanied by the distinct 100:65:10 isotopic pattern indicative of a dichloro species.
- Step 5: Spike Recovery (Accuracy Validation): Spike a known concentration of Impurity 21 into a blank API matrix. Recovery must fall between 95-105% to validate the absence of matrix-induced ion suppression.



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Self-validating analytical workflow for Impurity 21 detection in Phenylephrine API.

## References

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